molecular formula C14H22ClNO5 B072116 Mecoprop-diolamine CAS No. 1432-14-0

Mecoprop-diolamine

Cat. No. B072116
CAS RN: 1432-14-0
M. Wt: 319.78 g/mol
InChI Key: CGFQAAGKJZMVNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mecoprop-diolamine, also known as MDA, is a synthetic herbicide that is widely used in agriculture to control broadleaf weeds. It belongs to the chemical family of phenoxy herbicides and is a derivative of the compound 2,4-dichlorophenoxyacetic acid (2,4-D). Mecoprop-diolamine is highly effective in controlling weeds and is considered to be a safe and reliable herbicide.

Mechanism of Action

Mecoprop-diolamine exerts its herbicidal activity by interfering with the plant's ability to synthesize essential amino acids. It inhibits the activity of the enzyme acetolactate synthase (ALS), which is involved in the biosynthesis of branched-chain amino acids. This leads to the accumulation of toxic metabolites in the plant, ultimately resulting in its death.
Biochemical and Physiological Effects:
Mecoprop-diolamine has been shown to affect various physiological processes in plants, including photosynthesis, respiration, and hormone synthesis. It has also been shown to cause changes in the levels of various metabolites, including amino acids, sugars, and organic acids. The biochemical and physiological effects of Mecoprop-diolamine on plants are complex and depend on various factors such as the dose, exposure time, and plant species.

Advantages and Limitations for Lab Experiments

Mecoprop-diolamine is widely used in plant research as a chemical tool due to its herbicidal properties. It is a cost-effective and reliable herbicide that can be used to control broadleaf weeds in a variety of experimental setups. However, its use is limited by its toxicity and potential environmental impact. Careful handling and disposal are necessary to prevent contamination of the environment.

Future Directions

There is ongoing research to develop new herbicides that are more effective and environmentally friendly than Mecoprop-diolamine. One approach is to develop herbicides that target specific metabolic pathways in plants, which would reduce the risk of non-target effects. Another approach is to use natural compounds, such as plant-derived allelochemicals, as herbicides. These compounds have the potential to be highly effective and environmentally friendly. Additionally, there is a need for more research to understand the complex biochemical and physiological effects of Mecoprop-diolamine on plants, which would help in the development of new herbicides and the optimization of existing ones.

Synthesis Methods

Mecoprop-diolamine is synthesized by reacting 2,4-dichlorophenoxyacetic acid with diethanolamine. The reaction takes place under controlled conditions and produces Mecoprop-diolamine as a white crystalline solid. The purity of Mecoprop-diolamine is crucial for its effectiveness as a herbicide, and therefore, careful purification and analysis are necessary.

Scientific Research Applications

Mecoprop-diolamine has been extensively studied for its herbicidal properties, and its effectiveness in controlling broadleaf weeds has been well established. It is also used as a chemical tool in plant research, particularly in studies related to plant growth and development. Mecoprop-diolamine has been shown to affect various physiological processes in plants, such as cell division, photosynthesis, and hormone synthesis.

properties

CAS RN

1432-14-0

Product Name

Mecoprop-diolamine

Molecular Formula

C14H22ClNO5

Molecular Weight

319.78 g/mol

IUPAC Name

2-(4-chloro-2-methylphenoxy)propanoic acid;2-(2-hydroxyethylamino)ethanol

InChI

InChI=1S/C10H11ClO3.C4H11NO2/c1-6-5-8(11)3-4-9(6)14-7(2)10(12)13;6-3-1-5-2-4-7/h3-5,7H,1-2H3,(H,12,13);5-7H,1-4H2

InChI Key

CGFQAAGKJZMVNF-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)Cl)OC(C)C(=O)O.C(CO)NCCO

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OC(C)C(=O)O.C(CO)NCCO

Other CAS RN

1432-14-0

Origin of Product

United States

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